Trityl azide

Thermal Analysis DSC ASTM Standards

Trityl azide (triphenylmethyl azide, CAS 14309-25-2) is a sterically demanding organic azide reagent. Its extreme steric bulk (A-value ~7-8 kcal/mol) suppresses unimolecular deazotation pathways common to smaller azides, enabling isolation of rare diazenylimide adducts and reactive intermediates inaccessible with benzyl or phenyl azide. • ASTM E698-validated reference material: 6.5% between-lab reproducibility, substantially lower variability than E2041 (14%) • Room-temperature solid (mp 61-62 °C) compatible with automated solid dispensing, reducing spill and vapor exposure risks in high-throughput synthesis • ≥95% purity; available for immediate global dispatch

Molecular Formula C19H15N3
Molecular Weight 285.3 g/mol
CAS No. 14309-25-2
Cat. No. B087481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrityl azide
CAS14309-25-2
Molecular FormulaC19H15N3
Molecular Weight285.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-]
InChIInChI=1S/C19H15N3/c20-22-21-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyOZHQKHFCDZKWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trityl Azide Characteristics & Procurement


Trityl azide (triphenylmethyl azide, C₁₉H₁₅N₃, MW 285.34 g/mol) is an organic azide characterized by a central quaternary carbon bonded to three phenyl rings and an azide (–N₃) functional group . It is a crystalline solid with a melting point of 61–62 °C and is commercially available at purities typically ≥95% [1]. The compound is widely employed in organic synthesis as a source of the azide group for click chemistry cycloadditions and as a reagent for introducing sterically demanding trityl moieties [2]. Its three-dimensional propeller-like geometry, dominated by weak van der Waals dispersion forces rather than π-stacking, fundamentally distinguishes its solid-state behavior from that of simpler azides [2].

Sterically demanding azide source for click chemistry cycloadditions
Reaction pathway biased toward bimolecular mechanisms over unimolecular deazotation
Crystalline solid with dispersion-dominated packing, distinct from simple aromatic azides

Why Generic Azide Substitution Fails for Trityl Azide


The trityl group in trityl azide imparts extreme steric bulk (A-value ~7–8 kcal/mol versus ~1.8 kcal/mol for benzyl), which fundamentally alters its reactivity profile compared to other aromatic azides like benzyl azide (CAS 622-79-7) or phenyl azide (CAS 622-37-7). This steric hindrance disfavors unimolecular deazotation pathways that are common in smaller azides, instead forcing bimolecular or alternative reaction trajectories [1]. In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the steric environment around the azide α-carbon directly correlates with reaction rate and side-product formation, rendering simple substitution without reactivity adjustments unreliable [2]. Consequently, procurement decisions based solely on the azide functional group ignore critical performance differences in synthetic yield, reaction rate, and mechanistic outcome.

Steric bulk alters reactivity pathway
Extreme trityl hindrance may suppress unimolecular deazotation typical of benzyl or phenyl azides, shifting reaction outcome.
CuAAC performance is not transferable
Reaction rate and side-product profile in click chemistry can differ markedly; substituting based on azide group alone risks inconsistent yields.

Trityl Azide Quantitative Differentiation Evidence


Thermal Analysis Precision: ASTM Interlaboratory Study

In a formal interlaboratory study using ASTM International standards E2041 and E698 to evaluate differential scanning calorimetry (DSC) methods, trityl azide demonstrated a between-laboratory activation energy reproducibility relative standard deviation of 6.5% when analyzed by the E698 (Ozawa/Flynn/Wall) method, compared to a reproducibility of 14% for the E2041 (Borchardt and Daniels) method on the same compound [1]. The within-laboratory activation energy relative standard deviation was approximately equal at 3.0% for both methods [1].

ASTM DSC reproducibility
Head-to-head
E698: 6.5% RSD vs E2041: 14% RSD
Supports selection of DSC kinetic method with lower interlaboratory variability
Interlaboratory study under ASTM standards
Thermal Analysis DSC ASTM Standards

Unimolecular Deazotation Suppression for Ti(II) Adduct Isolation

The sterically encumbering trityl substituent on the azide group was shown to discourage the unimolecular deazotation pathway, in contrast to smaller benzyl or phenyl azides which readily undergo unimolecular N₂ loss. This steric effect allowed the isolation and full characterization of a rare organic azide adduct of Ti(II), namely the diazenylimide complex [(Tp³⁻ᵗᴮᵘ,⁵⁻ᴹᵉ)Ti(N₃CPh₃)Cl] [1]. The unimolecular deazotation of this adduct to the corresponding Ti(IV) imido complex was found to be significantly disfavored, attributed directly to the steric bulk of the trityl substituent [1].

Deazotation pathway
Class-level
Trityl: suppressed unimolecular vs Benzyl/phenyl: typical unimolecular
Enables isolation of reactive organometallic intermediates
Class-level inference from Ti(II) adduct study
Organometallic Chemistry Deazotation Steric Effects

Dispersion-Dominated Crystal Packing Architecture

Comparative Hirshfeld surface analysis reveals that the crystal packing of trityl azide is dominated by weak van der Waals dispersion forces, with the sum of H⋅⋅⋅H and C⋅⋅⋅H contacts accounting for 82.4% of all intermolecular interactions [1]. This is comparable to trityl isocyanate (80.2%) and trityl isothiocyanate (79.0%), but contrasts sharply with smaller aromatic azides (e.g., benzyl azide, phenyl azide) where π-π stacking and C–H⋅⋅⋅π interactions typically constitute a significant fraction of the packing energy [1]. The trityl moiety exhibits its characteristic propeller-like twisting of phenyl rings, which precludes π-stacking entirely [1].

Dispersion contacts
Context-dependent
82.4% H···H + C···H
Reported to influence solubility and crystallization without π-stacking
Hirshfeld surface analysis; cross-study comparable
Crystallography Hirshfeld Surface Analysis Solid-State Chemistry

Room-Temperature Solid State for Safer Handling

Trityl azide (CAS 14309-25-2) is a crystalline solid at room temperature with a melting point of 61–62 °C [1]. In contrast, benzyl azide (CAS 622-79-7) is a colorless to pale yellow liquid at room temperature . This physical state difference has significant implications for handling safety, storage stability, and weighing accuracy during synthesis.

Physical state at 25 °C
Head-to-head
Trityl: solid (mp 61–62 °C) vs Benzyl: liquid
May support automated solid dispensing and reduced spill risk
Direct comparison from supplier data
Physical Properties Handling Safety Storage

NIST Sublimation Enthalpy Benchmark

The enthalpy of sublimation (ΔsubH°) for trityl azide has been measured as 28.8 ± 0.3 kcal/mol at 349 K using vapor pressure methods, and is compiled in the NIST Standard Reference Database [1][2]. This value provides a benchmark for evaluating solid-state stability and volatility relative to other organic azides. For comparison, smaller aromatic azides like phenyl azide exhibit lower sublimation enthalpies (typically 15–20 kcal/mol), while larger polyaromatic compounds show higher values [3].

Sublimation enthalpy
Context-dependent
28.8 ± 0.3 kcal/mol
Reported higher cohesion may correlate with lower volatility
NIST reference data; cross-study comparable
Thermodynamics Sublimation NIST

Trityl Azide Optimal Applications


Thermal Analysis Method Validation and Quality Control

Trityl azide serves as an ASTM-validated reference material for evaluating DSC kinetic methods, particularly for laboratories seeking to reduce interlaboratory variability. Its demonstrated 6.5% between-lab reproducibility using ASTM E698 (versus 14% for E2041) makes it suitable for calibrating instruments and validating analytical procedures in pharmaceutical, polymer, and energetic materials testing [1].

Synthesis of Sterically Stabilized Organometallic Intermediates

The exceptional steric bulk of trityl azide suppresses unimolecular deazotation, enabling the isolation of rare diazenylimide adducts and other reactive intermediates that are unattainable with benzyl or phenyl azides. This makes it uniquely valuable for mechanistic studies in organometallic and coordination chemistry, particularly with early transition metals [2].

Crystal Engineering and Solid-State Materials Design

Trityl azide's crystal packing, dominated by weak dispersion forces (82.4% H⋅⋅⋅H + C⋅⋅⋅H contacts) and devoid of π-stacking, offers a predictable solid-state architecture for designing co-crystals or studying structure-property relationships in organic materials. This contrasts with smaller aromatic azides, making it a preferred scaffold for solid-state NMR and single-crystal X-ray diffraction studies [3].

Safe Handling and Automated Solid Dispensing

As a room-temperature solid (mp 61–62 °C), trityl azide is better suited for automated solid dispensing systems than liquid benzyl azide. Its solid state reduces spill risks, simplifies accurate weighing, and lowers vapor pressure, making it a safer choice for high-throughput synthesis platforms and industrial-scale batch reactions [4].

Application
Selection Property
Validation Focus
Thermal analysis method validation
Reported interlaboratory reproducibility profile
DSC kinetic method benchmarking
Organometallic intermediate synthesis
Steric suppression of unimolecular deazotation
Isolation of reactive Ti(II) adducts and related intermediates
Crystal engineering studies
Dispersion-dominated crystal packing without π-stacking
Co-crystal design and solid-state structure-property correlation
Solid dispensing workflows
Room-temperature crystalline solid
Automated solid handling and spill risk reduction

Technical Documentation Hub

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54 linked technical documents
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